3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[d]thiazol-2(3H)-one core linked to a 4-phenyl-4H-1,2,4-triazole moiety via a methyl group. The triazole ring is further substituted with a 2-oxo-2-(piperidin-1-yl)ethylthio side chain.
Properties
IUPAC Name |
3-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c29-21(26-13-7-2-8-14-26)16-31-22-25-24-20(28(22)17-9-3-1-4-10-17)15-27-18-11-5-6-12-19(18)32-23(27)30/h1,3-6,9-12H,2,7-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGANRYTZLOLXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 325693-60-5 |
| Molecular Formula | C30H29N5O3S |
| Molar Mass | 539.65 g/mol |
| Density | 1.37 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 798.9 ± 70.0 °C (predicted) |
Antimicrobial Properties
Research indicates that derivatives of triazoles, including compounds similar to the one , exhibit significant antimicrobial activity. A study demonstrated that triazolethiones showed potent effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 31.25 μg/mL to lower levels depending on the specific derivative tested .
Anticancer Activity
Triazole derivatives have been linked to anticancer properties as well. A notable case study highlighted that certain triazole compounds inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that related triazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production, thus presenting a possible therapeutic avenue for treating inflammatory diseases .
Case Studies
- Triazole Derivative Research :
- Cancer Cell Line Studies :
The biological activities of the compound are hypothesized to be mediated through various mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.
Scientific Research Applications
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds containing triazole and thiazole rings. For instance, derivatives similar to 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been evaluated for their activity against various bacterial and fungal strains.
A notable study synthesized a series of novel triazole derivatives and assessed their antimicrobial efficacy through various methods, including agar-well diffusion tests. Results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The potential anticancer properties of similar heterocyclic compounds have also been investigated. Research has shown that compounds with piperidine and triazole functionalities can induce cytotoxic effects on cancer cell lines. For example, derivatives were tested against various cancer cell lines, revealing promising results that suggest they may serve as lead compounds for further development .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various derivatives similar to 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-pheny... demonstrated that modifications to the piperidine side chain significantly influenced antimicrobial activity .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact with biological targets at the molecular level. Such studies typically reveal insights into binding affinities and potential pathways through which these compounds could exert their effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocyclic systems and substituent variations. Below is a comparative analysis of key derivatives:
Key Observations:
Bioactivity Profile :
- The target compound shares structural motifs with 4a (triazole derivatives), which exhibit antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and antitumor activity against MCF-7 cells (IC₅₀: 28 µM) . The piperidinyl group in the target compound may enhance lipophilicity and CNS penetration compared to 4a ’s thiophene substituent.
- The benzothiazole-pyrazolone hybrid (Chakib et al., 2010 ) demonstrates anticancer activity via apoptosis induction, suggesting the target compound’s benzothiazol-2-one core may confer similar mechanisms .
Structural Modifications and Activity: Replacing the triazole core with a pyrazole (as in ) or pyrazolone ( ) alters electronic properties and binding affinity. For instance, thioxo groups in thiazolidinones ( ) may enhance metal chelation, whereas the triazole’s nitrogen-rich system favors hydrogen bonding .
Synthetic Accessibility :
- Derivatives like 4a–4c are synthesized in moderate yields (65–68%) via straightforward alkylation steps , whereas pyrazolone-benzothiazole hybrids require multi-step cyclization . The target compound’s synthesis likely demands optimized conditions due to its piperidinyl-oxoethylthio group.
Preparation Methods
Diazotization and Cyclization
The benzothiazolone scaffold is synthesized from 2-aminobenzenethiol (3 ) via diazotization followed by cyclization:
- Diazotization : Treatment with NaNO₂ and H₃PO₄ generates a diazonium salt.
- Cyclization : Reaction with aqueous sodium azide yields 1a (benzo[d]thiazol-2-amine), which is oxidized to the 2(3H)-one derivative using H₂O₂ or KMnO₄.
Optimization : Method A (diazotization) achieves 84% yield, outperforming Method B (50% yield via 2-chlorobenzothiazole).
Synthesis of 4-Phenyl-4H-1,2,4-triazol-3-yl Intermediate
Huisgen Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via Cu(I)-catalyzed click chemistry:
- Azide Preparation : 2-Azidoacetic acid derivatives are synthesized from 2-chloroacetamide and NaN₃.
- Alkyne Component : Phenylacetylene or substituted analogues are used.
- Cycloaddition : CuSO₄·5H₂O/sodium ascorbate catalyzes regioselective 1,4-disubstituted triazole formation.
Yield : 75–90% under ultrasound-assisted conditions.
Thioether Linkage and Piperidine Incorporation
Thiolation of Triazole Intermediate
The triazole’s methyl group is functionalized to introduce a thiol:
Coupling with 2-Bromo-1-(piperidin-1-yl)ethanone
The thioether bridge is formed via nucleophilic substitution:
- Reaction Conditions : The triazole-thiol reacts with 2-bromo-1-(piperidin-1-yl)ethanone in DMF/K₂CO₃.
- Purification : Column chromatography (hexane/EtOAc) isolates the product in 65–78% yield.
Final Alkylation of Benzo[d]thiazol-2(3H)-one
Mitsunobu Reaction
The benzothiazolone is alkylated with the triazole-thioether intermediate:
- Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
- Mechanism : The hydroxyl group of benzothiazolone is deprotonated, enabling SN2 attack on the triazole’s methyl group.
Yield : 60–72% after recrystallization (ethanol/water).
Alternative Synthetic Routes
One-Pot Multi-Component Synthesis
A catalyst-free approach combines 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile:
Oxidative Cyclization
For structurally related compounds, DMSO-mediated cyclization forms thiazolo-triazole hybrids:
- Conditions : Free thiols undergo disulfide formation, followed by intramolecular C–H functionalization.
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
For unambiguous confirmation, single crystals are grown (solvent: EtOAc/hexane).
Comparative Analysis of Methods
Industrial Scalability and Green Chemistry
Continuous Flow Reactors
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization with thioether and piperidine-linked ketone groups. Key steps include:
- Thioether linkage formation : Reaction of 4-phenyl-1,2,4-triazole-3-thiol derivatives with 2-oxo-2-(piperidin-1-yl)ethyl halides under reflux in solvents like 1,4-dioxane or ethanol, with piperidine as a catalyst .
- Benzothiazolone coupling : Alkylation of the triazole intermediate with a benzothiazolone-methyl group, often using NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) . Yield optimization :
- Use anhydrous solvents and controlled temperature (60–80°C).
- Monitor reaction progress via TLC/HPLC .
- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of triazole substitution and benzothiazolone linkage. For example, the benzothiazolone methylene group typically resonates at δ 4.5–5.0 ppm .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for benzothiazolone and 2-oxoethyl groups) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How is preliminary biological activity screened?
- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB or MTT protocols. Normalize results against reference compounds like CHS-828 .
- Antimicrobial testing : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Controls : Include DMSO vehicle controls (≤0.5% v/v) to exclude solvent interference .
Advanced Research Questions
Q. How can structural contradictions in NMR data for intermediates be resolved?
Discrepancies often arise from tautomerism in triazole-thione/thiol systems or rotameric forms of the piperidine group. Strategies include:
- Variable-temperature NMR : Resolve dynamic equilibria by cooling samples to –40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzothiazolone methylene vs. piperidine protons) .
- X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry .
Q. What mechanistic insights explain its anticancer activity?
- Enzyme inhibition : Molecular docking suggests interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) via the triazole-thioether motif .
- Pro-apoptotic effects : Upregulation of caspase-3/9 observed in SAR studies of related benzothiazolone derivatives .
- Selectivity : Piperidine substitution reduces off-target effects compared to simpler alkyl chains .
Q. How can discrepancies in cytotoxicity data across cell lines be addressed?
- Cell line variability : Use panels of 6–10 cancer/normal cell lines (e.g., NCI-60) to assess tissue-specific responses .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) with cytotoxicity data to identify biomarkers (e.g., overexpression of ABC transporters conferring resistance) .
- Dose-response validation : Repeat assays with IC₅₀ values calculated from 3+ independent experiments .
Q. What strategies optimize bioactivity through SAR studies?
- Piperidine modifications : Replace with morpholine or pyrrolidine to alter lipophilicity and hydrogen-bonding capacity .
- Benzothiazolone substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to enhance cytotoxicity .
- Thioether linker variation : Compare ethyl, propyl, and aromatic spacers for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
